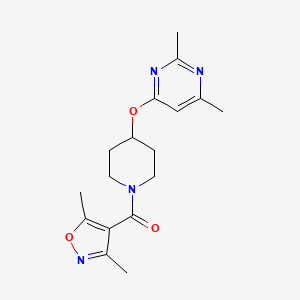
(3,5-Dimethylisoxazol-4-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3,5-Dimethylisoxazol-4-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H22N4O3 and its molecular weight is 330.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3,5-Dimethylisoxazol-4-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has garnered attention in recent research due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure comprises an isoxazole ring and a pyrimidine derivative, which are known for their biological activity.
1. Inhibition of Protein Targets
Research indicates that compounds similar to this compound may act as inhibitors of various protein targets involved in cancer progression. For instance, studies have shown that isoxazole derivatives can inhibit bromodomain and extra-terminal (BET) proteins, which are implicated in several hematologic cancers. In particular, one derivative demonstrated an IC50 value of 0.003 μM against BRD4(BD1) protein, showcasing its potency in inhibiting cancer cell proliferation and inducing apoptosis .
2. Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar compounds have been evaluated for their antibacterial and antifungal activities. For example, derivatives bearing isoxazole moieties have shown significant activity against various bacterial strains with minimum inhibitory concentration (MIC) values indicating potent effects .
Case Studies and Experimental Data
-
Anticancer Activity
- A series of studies focused on the anticancer effects of compounds containing isoxazole rings demonstrated that they could effectively inhibit cell growth in various cancer cell lines. For example:
-
Antimicrobial Activity
- In vitro evaluations have shown that certain isoxazole derivatives possess significant antibacterial properties:
- A study reported that a related isoxazole derivative exhibited an MIC of 0.12 μg/mL against Shigella flexneri, outperforming standard antibiotics like gentamicin .
- Another study indicated that derivatives showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as novel antimicrobial agents .
- In vitro evaluations have shown that certain isoxazole derivatives possess significant antibacterial properties:
Data Table: Biological Activity Overview
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-10-9-15(19-13(4)18-10)23-14-5-7-21(8-6-14)17(22)16-11(2)20-24-12(16)3/h9,14H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDALNFZIJFQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














